1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic compound characterized by its unique pyrazolo-pyridine structure. This compound is part of a larger class of pyrazolo[3,4-b]pyridine derivatives, which have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C20H14F2N2O2, with a molecular weight of approximately 351.3 g/mol. It is classified as an organic heterocyclic compound due to the presence of both pyrazole and pyridine rings fused together.
The synthesis of 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions that may include the condensation of various aromatic aldehydes with 5-amino-3-methyl-1-phenyl-1H-pyrazole. The synthetic pathway often employs methods such as microwave irradiation or traditional heating techniques to enhance yields and reduce reaction times. For instance, the Doebner reaction is commonly utilized for the formation of pyrazolo[3,4-b]pyridine derivatives by reacting pyruvic acid with substituted phenyl hydrazines in the presence of acid catalysts .
The molecular structure of 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:
The chemical reactivity of 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid moiety allows for various reactions such as esterification and amide formation. Furthermore, the presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
The mechanism of action for 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves binding to specific proteins or enzymes within cellular pathways. It has been noted that compounds in this class can inhibit certain kinases involved in signal transduction processes. This inhibition leads to downstream effects on cell proliferation and survival through modulation of pathways such as MAPK and PI3K/AKT.
Research indicates that these compounds can significantly alter gene expression by affecting transcription factors and epigenetic markers. Additionally, they can induce apoptosis in certain cell types through sustained inhibition of proliferative signals .
The physical and chemical properties of 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid contribute to its utility in research:
The applications of 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are diverse:
This compound exemplifies the ongoing research into pyrazolo[3,4-b]pyridine derivatives aimed at discovering new therapeutic agents with improved efficacy and selectivity .
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, first synthesized by Ortoleva in 1908. Over 300,000 derivatives have been described to date, documented in more than 5,500 scientific references (including 2,400 patents). This structural class evolved from simple synthetic curiosities to therapeutically significant agents, exemplified by the FDA-approved drugs dinaciclib (CDK inhibitor) and GLPG2737 (CFTR corrector). The scaffold’s versatility is evidenced by its presence in 14 drug candidates across development phases: 7 experimental, 5 investigational, and 2 approved compounds as of 2022 [4]. The sharp increase in publications (54% since 2012) reflects intensified interest in optimizing this core for oncology, inflammation, and genetic disorders [4] .
Table 1: Therapeutic Milestones of Pyrazolo[3,4-b]pyridine Derivatives
Compound Name | Therapeutic Target | Development Status | Key Structural Features |
---|---|---|---|
Dinaciclib | CDK2/cyclin A2 | Approved (2015) | N1-methyl, C3-cyano, C6-phenyl |
GLPG2737 | ΔF508-CFTR | Approved (2023) | C3-cyclobutyl, C6-carboxylic acid |
Roscovitine analogue | CDK2 | Phase II | C6-aminopurine bioisostere |
Title Compound | Undisclosed | Experimental | N1/C6-difluorophenyl, C4-carboxylic acid |
Pyrazolo[3,4-b]pyridines serve as planar, electron-rich bioisosteres of purine nucleobases, mimicking adenine/guanine in ATP-binding sites. Computational studies confirm the 1H-tautomer predominates (>37 kJ/mol stability over 2H-form), enabling dual-ring aromaticity critical for kinase interactions [4]. The scaffold replicates purine hydrogen-bonding patterns:
This mimicry underpins kinase inhibition (e.g., CDK2 IC₅₀ = 57 nM for pyrazolo[3,4-d]pyrimidines) by competing with ATP binding. Carboxylic acid at C4, as in the title compound, introduces hydrogen-bond donors/acceptors absent in native purines, potentially enhancing affinity for polar binding pockets [4] [6].
Fluorination at strategic positions enhances pharmacokinetic and target-binding properties:
Notably, 48% of recent pyrazolopyridine patents incorporate fluorinated aryl groups, reflecting their critical role in optimizing membrane permeability and target engagement [7] . The title compound’s 2-fluorophenyl (N1) and 4-fluorophenyl (C6) substitutions synergistically enhance electronic effects while maintaining planarity for intercalation.
1-(2-Fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid embodies strategic design elements for advanced drug discovery:
Molecular Formula: C₁₉H₁₁F₂N₃O₂ Molecular Weight: 351.31 g/mol Key Features: - N1: 2-Fluorophenyl (ortho-fluorine for steric/electronic effects) - C6: 4-Fluorophenyl (para-fluorine for resonance stabilization) - C4: Carboxylic acid (H-bond donor/acceptor; salt bridge formation)
Research objectives focus on:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0